molecular formula C11H9N3O2 B11780534 2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid

2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11780534
M. Wt: 215.21 g/mol
InChI Key: AIGDPBFLQZPILA-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 3-cyanopyridine with 2-methyl-4,6-dichloropyrimidine under basic conditions, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine and pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Pyridine N-oxide and pyrimidine N-oxide.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
  • 2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid
  • 2-Methyl-4-(quinolin-3-yl)pyrimidine-5-carboxylic acid

Uniqueness

2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring nitrogen atom can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-methyl-4-pyridin-3-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-13-6-9(11(15)16)10(14-7)8-3-2-4-12-5-8/h2-6H,1H3,(H,15,16)

InChI Key

AIGDPBFLQZPILA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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